molecular formula C6H8O B3054066 (1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 58001-78-8

(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No.: B3054066
CAS No.: 58001-78-8
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-CRCLSJGQSA-N
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Description

“(1R,5S)-bicyclo[3.1.0]hexan-2-one” is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da . It has two defined stereocentres .


Synthesis Analysis

An efficient synthesis of “this compound” from ®-1,2-epoxyhex-5-ene has been described . The process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol . This is then oxidized to the desired ketone . This process has been successfully demonstrated on a large scale .

Scientific Research Applications

Synthesis and Scalability

(1R,5S)-bicyclo[3.1.0]hexan-2-one can be efficiently synthesized from (R)-1,2-epoxyhex-5-ene. This synthesis involves a catalytic intramolecular cyclopropanation followed by oxidation to the desired ketone, demonstrating scalability on a multi-kilogram scale (Alorati et al., 2007).

Electronic Effects in Nucleophilic Additions

The 5-exo-bicyclo[2.1.1]hexan-2-one system, closely related to this compound, has been used to study long-range electronic effects on pi-face selectivity during hydride reduction. Computational studies show good predictability at the semi-empirical level (Mehta et al., 2001).

Conformational Analysis

Studies on diverse heteroanalogues containing this compound reveal their use as locked analogues of nucleoside building blocks and in various other applications, including natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

Circular Dichroism and Conformation

Circular dichroism (CD) spectra and conformational analysis of derivatives of this compound have been conducted, revealing boat-like sofa conformations and unique optical properties (Lightner et al., 1985).

Catalytic Isomerization

Cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces a range of bicyclo[3.1.0]hexene structures, showcasing the versatility of this compound in generating diverse molecular architectures (Luzung et al., 2004).

NMR Analysis and Molecular Structure

Long-range spin-spin coupling and NMR analysis of compounds containing the bicyclo[3.1.0]hexane system provide insights into the structural and electronic properties of these molecules (Briden et al., 1968).

Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469453
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58001-78-8
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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